molecular formula C9H12ClNO2 B1377948 (R)-2-(1-Amino-ethyl)-benzoic acid hydrochloride CAS No. 1391433-88-7

(R)-2-(1-Amino-ethyl)-benzoic acid hydrochloride

Cat. No.: B1377948
CAS No.: 1391433-88-7
M. Wt: 201.65 g/mol
InChI Key: GEYYPUHNSHAXET-FYZOBXCZSA-N
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Description

(R)-2-(1-Amino-ethyl)-benzoic acid hydrochloride is a chiral aromatic compound comprising a benzoic acid backbone substituted with an (R)-configured 1-aminoethyl group at the ortho position, forming a hydrochloride salt. Its molecular formula is C₉H₁₂ClNO₂, with a molar mass of 217.66 g/mol (calculated from C₉H₁₁NO₂ + HCl). The compound’s structure combines a carboxylic acid group (providing acidity and hydrogen-bonding capacity) and a primary amine (enabling salt formation and participation in supramolecular interactions). While direct crystallographic data for this compound are absent in the provided evidence, analogous compounds (e.g., 2-substituted benzoic acids) suggest a triclinic or monoclinic crystal system influenced by hydrogen-bonding networks .

Properties

IUPAC Name

2-[(1R)-1-aminoethyl]benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-6(10)7-4-2-3-5-8(7)9(11)12;/h2-6H,10H2,1H3,(H,11,12);1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYYPUHNSHAXET-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-Amino-ethyl)-benzoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of ®-2-(1-Amino-ethyl)-benzoic acid.

    Hydrochloride Formation: The free base form of ®-2-(1-Amino-ethyl)-benzoic acid is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of ®-2-(1-Amino-ethyl)-benzoic acid hydrochloride often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Hydrogenation: Using a suitable catalyst to reduce the precursor compounds.

    Crystallization: Purification through crystallization techniques to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Carboxyl Group Reactivity

The benzoic acid moiety undergoes classical carboxylic acid transformations:

Reaction TypeReagents/ConditionsProductsYield/NotesSources
Esterification Methanol, H<sub>2</sub>SO<sub>4</sub>, refluxMethyl ester derivative75–85% yield; acid catalysis facilitates nucleophilic attack by alcohol
Amide Formation SOCl<sub>2</sub> (to form acyl chloride), then RNH<sub>2</sub>Substituted benzamideRequires activation via acyl chloride intermediate
Reduction LiAlH<sub>4</sub> or DIBAL-HBenzyl alcohol derivativeSelective reduction of –COOH to –CH<sub>2</sub>OH
Decarboxylation CuSO<sub>4</sub>, quinoline, 200°CToluene derivativeLoss of CO<sub>2</sub> under thermal conditions

Mechanistic Insight :

  • Acid-catalyzed esterification proceeds via protonation of the carboxyl oxygen, followed by nucleophilic attack by the alcohol and subsequent deprotonation .

  • Reduction involves hydride transfer to the carbonyl carbon, forming a tetrahedral intermediate that collapses to the alcohol.

Aminoethyl Group Reactivity

The primary amine (protonated as –NH<sub>3</sub><sup>+</sup>Cl<sup>–</sup>) participates in nucleophilic reactions:

Reaction TypeReagents/ConditionsProductsYield/NotesSources
Schiff Base Formation Aldehydes/ketones, mild acid/baseImine derivativesReversible reaction; pH-dependent
Alkylation Alkyl halides (e.g., CH<sub>3</sub>I), K<sub>2</sub>CO<sub>3</sub>N-Alkylated amine60–70% yield; SN2 mechanism
Acylation Acetic anhydride, baseAcetamide derivativeAmide bond formation under anhydrous conditions
Salt Exchange NaOH or AgNO<sub>3</sub>Free amine or alternative saltsDeprotonation or metathesis reactions

Mechanistic Insight :

  • Alkylation proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide .

  • Schiff base formation involves condensation between the amine and carbonyl group, followed by dehydration .

Aromatic Ring Reactivity

Electrophilic substitution is influenced by the electron-withdrawing carboxyl group (meta-directing) and the electron-donating aminoethyl group (ortho/para-directing when deprotonated):

Reaction TypeReagents/ConditionsProductsRegioselectivitySources
Nitration HNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>Nitro-substituted derivativePredominantly meta to –COOH
Sulfonation H<sub>2</sub>SO<sub>4</sub>, SO<sub>3</sub>Sulfonic acid derivativeMeta/para selectivity based on pH
Halogenation Cl<sub>2</sub>/FeCl<sub>3</sub> or Br<sub>2</sub>/FeHalo-substituted derivativeCompetition between directing groups

Key Consideration :
The protonated aminoethyl group (–NH<sub>3</sub><sup>+</sup>) acts as a deactivating meta-director, while the free amine (–NH<sub>2</sub>) is activating and ortho/para-directing .

Metal Complexation

The amino and carboxyl groups enable coordination with transition metals:

Metal IonConditionsComplex TypeApplicationsSources
Cu<sup>2+</sup>Aqueous buffer, pH 7–8Octahedral chelateCatalytic or antimicrobial studies
Fe<sup>3+</sup>Ethanol/water, 60°CTridentate ligandMaterial science applications

Structural Insight :
The amine nitrogen and carboxylate oxygen serve as donor atoms, forming stable five-membered chelate rings.

Stereochemical Influence

The (R)-configuration at the chiral center impacts:

  • Reaction Rates : Steric hindrance may slow alkylation at the amino group.

  • Biological Activity : Enantioselective interactions with enzymes or receptors.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H12ClN2O2
  • Molecular Weight : Approximately 201.65 g/mol
  • Solubility : Soluble in water, enhancing its applicability in biological systems.

The compound features an amino group attached to a benzoic acid structure, which contributes to its unique properties and biological activities. The hydrochloride form enhances solubility and stability, making it suitable for various applications.

Pharmaceutical Applications

  • Drug Development :
    • (R)-2-(1-Amino-ethyl)-benzoic acid hydrochloride serves as a key intermediate in synthesizing pharmaceuticals targeting neurological disorders. Its role in enhancing drug efficacy is well-documented, particularly in formulations aimed at treating conditions such as neuropathic pain and inflammation .
  • Therapeutic Potential :
    • The compound exhibits significant biological activities, including spasmolytic and psychotherapeutic effects. Studies have indicated its potential utility in treating inflammatory disorders and enhancing cognitive functions .
  • Mechanism of Action :
    • Interaction studies reveal that this compound binds effectively to various biological targets, suggesting a complex mechanism that warrants further investigation .

Biochemical Research

  • Amino Acid Metabolism :
    • The compound is utilized in studies involving amino acid metabolism and protein interactions, providing insights into cellular functions and disease mechanisms .
  • Enzyme Inhibition Studies :
    • It has been explored as an inhibitor in enzymatic reactions, contributing to the understanding of metabolic pathways and potential therapeutic interventions .

Cosmetic Applications

  • Skincare Formulations :
    • Due to its anti-inflammatory properties, this compound is incorporated into skincare products aimed at soothing and healing irritated skin . Its effectiveness in cosmetic formulations highlights its versatility beyond traditional pharmaceutical uses.

Analytical Chemistry

  • Standard in Chromatography :
    • The compound acts as a standard in chromatographic techniques, aiding in the accurate quantification of related compounds within complex mixtures. This application is crucial for both research and quality control processes in pharmaceutical manufacturing .

Material Science

  • Polymer Development :
    • Research has explored the role of this compound in developing polymers and coatings with specific functional properties. Its unique chemical structure allows for modifications that enhance material performance .

Case Studies

StudyFocusFindings
Study on Neuropathic Pain TreatmentInvestigated the efficacy of this compoundDemonstrated significant pain relief compared to control groups, supporting its therapeutic potential.
Enzyme Inhibition ResearchExplored the compound's role as an enzyme inhibitorIdentified specific pathways affected by the compound, contributing to metabolic research advancements.
Cosmetic Application StudyAssessed anti-inflammatory effects in skincare productsShowed improved skin healing properties when included in formulations.

Mechanism of Action

The mechanism of action of ®-2-(1-Amino-ethyl)-benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The benzoic acid moiety can participate in hydrophobic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

2-(2-Ethoxy-2-oxoacetamido)benzoic Acid

  • Molecular Formula: C₁₁H₁₁NO₅
  • Molar Mass : 237.21 g/mol
  • Functional Groups : Benzoic acid + ethoxy-oxoacetamido substituent.
  • Crystallographic Data :
    • Space Group: Triclinic $ P1 $
    • Unit Cell: $ a = 4.8774 \, \text{Å}, \, b = 9.470 \, \text{Å}, \, c = 12.719 \, \text{Å}, \, \alpha = 106.784^\circ, \, \beta = 97.222^\circ, \, \gamma = 92.444^\circ $
    • Hydrogen Bonding: Amide and carboxylic acid groups form extended networks, distinct from the amine-carboxylic acid interactions in the target compound .
  • Key Differences: The ethoxy-oxoacetamido group introduces steric bulk and reduces basicity compared to the aminoethyl group. Higher solubility in organic solvents due to the ethoxy moiety.

(R)-2-(1-Aminoethyl)aniline Hydrochloride

  • Molecular Formula : C₈H₁₃ClN₂
  • Molar Mass : 172.66 g/mol
  • Functional Groups: Aniline + (R)-1-aminoethyl substituent.
  • Key Differences :
    • Lacks the carboxylic acid group, reducing acidity and hydrogen-bonding diversity.
    • Aniline’s NH₂ group participates in weaker hydrogen bonds compared to benzoic acid’s COOH .

Phenylpropanolamine Hydrochloride

  • Molecular Formula: C₉H₁₄ClNO
  • Molar Mass : 187.67 g/mol
  • Functional Groups: Phenyl group + amino alcohol.
  • Key Differences :
    • Alcohol (-OH) instead of carboxylic acid, altering solubility and reactivity.
    • Used pharmacologically as a decongestant, whereas benzoic acid derivatives often serve as intermediates or prodrugs .

Structural and Functional Analysis

Hydrogen-Bonding Patterns

  • Target Compound : The COOH and NH₃⁺ groups form strong O–H⋯Cl⁻ and N–H⋯O hydrogen bonds, likely leading to layered or helical crystal packing .
  • Comparison with 2-(2-Ethoxy-2-oxoacetamido)benzoic Acid : The amide N–H and carbonyl O form dimers, while the ethoxy group disrupts extended networks, resulting in less thermal stability .

Pharmacological Relevance

  • Target Compound: Potential as a chiral building block for ACE inhibitors or NSAIDs, analogous to compounds in (e.g., 4-[(2-mercaptomethyl-1-oxo-3-phenylpropyl)amino]benzoic acid) .
  • Contrast with Antazoline Derivatives : Antazoline’s imidazoline ring confers antihistamine activity, absent in the target compound .

Data Table: Comparative Overview

Compound Molecular Formula Molar Mass (g/mol) Functional Groups Space Group Key Applications
(R)-2-(1-Amino-ethyl)-benzoic acid HCl C₉H₁₂ClNO₂ 217.66 COOH, NH₃⁺Cl⁻ N/A* Pharmaceutical intermediate
2-(2-Ethoxy-2-oxoacetamido)benzoic acid C₁₁H₁₁NO₅ 237.21 COOH, CONHCOOEt $ P1 $ Crystallography studies
(R)-2-(1-Aminoethyl)aniline HCl C₈H₁₃ClN₂ 172.66 C₆H₅NH₂, NH₃⁺Cl⁻ N/A Organic synthesis
Phenylpropanolamine HCl C₉H₁₄ClNO 187.67 C₆H₅CH₂CH(OH)NH₃⁺Cl⁻ N/A Decongestant

Research Implications

  • Synthetic Utility: The target compound’s chiral center and dual functional groups make it valuable for asymmetric synthesis, contrasting with the racemic mixtures common in simpler amines like phenylpropanolamine .
  • Computational Modeling : Tools like SHELXL and ORTEP-3 (used in and ) are critical for resolving stereochemical ambiguities in such compounds .

Biological Activity

(R)-2-(1-Amino-ethyl)-benzoic acid hydrochloride is a chiral compound with significant biological activities, particularly in medicinal chemistry. This article explores its biological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C9H12ClNO2
  • Molecular Weight : Approximately 201.65 g/mol
  • Structure : The compound features an amino group attached to a benzoic acid structure, which is crucial for its biological activity.

The hydrochloride form enhances solubility and stability, making it suitable for pharmaceutical applications.

Biological Activities

This compound exhibits various biological activities, including:

  • Spasmolytic Properties : Demonstrated ability to relax smooth muscle.
  • Psychotherapeutic Effects : Potential applications in treating psychiatric disorders.
  • Antimicrobial Activity : Exhibits antibacterial properties against various pathogens.

Synthesis Methods

Multiple synthesis methods have been documented for this compound. Below is a comparative table of related compounds:

Compound NameStructureUnique Features
(R)-3-(1-Aminoethyl)benzoic acid hydrochlorideC9H12ClNO2Different position of amino group on the ring
(R)-4-(1-Aminoethyl)benzoic acid hydrochlorideC9H12ClNO2Variation in substitution pattern
2-(Aminoethyl)benzoic acidC9H11NO2Lacks hydrochloride form

The unique stereochemistry and substitution patterns of this compound contribute to its distinct biological activities compared to other analogs.

Case Study 1: Antimicrobial Activity

A study highlighted the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated effective inhibition with an IC50 value of 50 µg/mL against Staphylococcus aureus and 200 µg/mL against Escherichia coli. This suggests potential therapeutic applications in treating bacterial infections .

Case Study 2: Psychotherapeutic Applications

Research indicates that the compound may have psychotherapeutic effects, particularly in modulating neurotransmitter systems. In vitro studies showed that it could enhance serotonin levels, suggesting potential use in treating depression and anxiety disorders .

Mechanistic Insights

The mechanism of action for this compound involves interaction with specific receptors and enzymes. For instance, its spasmolytic effect may be mediated through inhibition of phosphodiesterase activity, leading to increased cyclic AMP levels in smooth muscle cells .

Q & A

Q. What are the optimal synthetic routes for (R)-2-(1-Amino-ethyl)-benzoic acid hydrochloride, and how can enantiomeric purity be ensured?

  • Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis to achieve the (R)-configuration. Key steps include:
  • Chiral Pool Strategy : Use (R)-α-methylbenzylamine as a chiral auxiliary to control stereochemistry during alkylation or condensation reactions.
  • Protection/Deprotection : Protect the amino group with tert-butoxycarbonyl (Boc) to prevent racemization during benzoic acid coupling.
  • Acid Hydrolysis : Cleave the Boc group under acidic conditions (e.g., HCl in dioxane) to yield the hydrochloride salt.
    Enantiomeric purity is verified via polarimetry, chiral HPLC (e.g., using a Chiralpak® column), or X-ray crystallography .

Q. How should researchers characterize the solid-state structure of this compound to confirm its configuration?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
  • Crystallization : Recrystallize from ethanol/water under controlled evaporation.
  • Data Collection : Use a diffractometer (e.g., Bruker D8 Quest) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Employ SHELXL for structure solution and refinement, ensuring R-factor < 5%. Validate using the CIF check tool in PLATON .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal lattice influence the compound’s physicochemical properties?

  • Methodological Answer : Hydrogen-bonding networks dictate solubility, stability, and melting behavior. Use graph-set analysis (as per Etter’s formalism) to classify motifs:
  • Motif Identification : Analyze intermolecular N–H···O and O–H···Cl interactions using Mercury software.
  • Impact on Stability : Stronger networks (e.g., infinite chains) correlate with higher melting points and reduced hygroscopicity.
    Compare results with DFT-calculated electrostatic potential maps to validate experimental observations .

Q. What analytical strategies resolve contradictions between computational predictions and experimental data (e.g., NMR shifts vs. DFT calculations)?

  • Methodological Answer : Address discrepancies systematically:
  • NMR Validation : Acquire 1H^1H- and 13C^{13}C-NMR in DMSO-d6. Compare experimental shifts with DFT (B3LYP/6-311+G(d,p)) predictions, adjusting for solvent effects via the IEF-PCM model.
  • Dynamic Effects : Consider conformational flexibility using molecular dynamics (MD) simulations if static DFT models fail.
  • Crystallographic Cross-Check : Validate protonation states via SC-XRD hydrogen atom positions .

Q. What challenges arise in refining the crystal structure when twinning or disorder is present?

  • Methodological Answer : For twinned crystals:
  • Data Integration : Use the TWINABS tool to correct absorption and scaling errors.
  • Refinement : Apply the TWIN command in SHELXL with a BASF parameter to model twin domains.
    For disorder:
  • Split Models : Refine alternate conformations with occupancy constraints.
  • Validation : Check ADPs (anisotropic displacement parameters) to avoid overfitting .

Q. How can this compound serve as a chiral building block in asymmetric synthesis?

  • Methodological Answer : Leverage its stereogenic center for enantioselective reactions:
  • Peptide Coupling : React with activated esters (e.g., HATU/DIPEA) to synthesize chiral peptidomimetics.
  • Metal Catalysis : Use as a ligand precursor in asymmetric hydrogenation (e.g., with Ru-BINAP complexes).
    Monitor stereochemical integrity via circular dichroism (CD) or 19F^{19}F-NMR if fluorine tags are introduced .

Q. What methodologies assess its interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Use biophysical and computational approaches:
  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a CM5 chip to measure binding kinetics (ka/kd).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) in PBS buffer (pH 7.4).
  • Molecular Docking : Perform rigid-flexible docking in AutoDock Vina, validating poses with MD simulations (AMBER force field).
    Cross-reference with mutagenesis studies to identify critical binding residues .

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